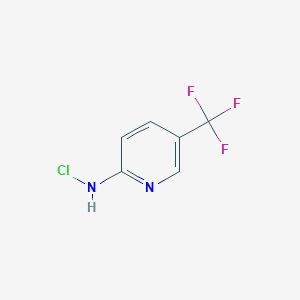









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[Cl:12]N1C(=O)C2=CC=CC=C2C1=O.ClNC1C=CC(C(F)(F)F)=CN=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[NH2:1][C:2]1[C:7]([Cl:12])=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClNC1=NC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
CUSTOM
|
|
Details
|
An aqueous layer and an oil layer were separated
|
|
Type
|
ADDITION
|
|
Details
|
A 20% hydrochloric acid aqueous solution was added to the oil layer
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
CUSTOM
|
|
Details
|
An aqueous layer and an oil layer were separated again
|
|
Type
|
CUSTOM
|
|
Details
|
Precipitated slightly yellow crystals
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1Cl)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.5 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 89% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |